Cas no 1015938-81-4 (6,8-difluoro-2H-chromene)

6,8-difluoro-2H-chromene Chemical and Physical Properties
Names and Identifiers
-
- 6,8-Difluoro-2H-chromene
- 2H-1-Benzopyran, 6,8-difluoro-
- 6,8-difluoro-2H-chromene
-
- Inchi: 1S/C9H6F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-2,4-5H,3H2
- InChI Key: DRQKJKGKLYCHHB-UHFFFAOYSA-N
- SMILES: C1OC2=C(F)C=C(F)C=C2C=C1
Computed Properties
- Exact Mass: 168.038671g/mol
- Monoisotopic Mass: 168.038671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 168.14g/mol
- XLogP3: 2.5
- Topological Polar Surface Area: 9.2Ų
6,8-difluoro-2H-chromene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79046-0.05g |
6,8-difluoro-2H-chromene |
1015938-81-4 | 95% | 0.05g |
$80.0 | 2023-02-12 | |
A2B Chem LLC | AV70395-500mg |
6,8-difluoro-2H-chromene |
1015938-81-4 | 91% | 500mg |
$372.00 | 2024-04-20 | |
Aaron | AR01AJJB-500mg |
6,8-difluoro-2H-chromene |
1015938-81-4 | 95% | 500mg |
$465.00 | 2025-02-09 | |
A2B Chem LLC | AV70395-250mg |
6,8-difluoro-2H-chromene |
1015938-81-4 | 91% | 250mg |
$217.00 | 2024-04-20 | |
Aaron | AR01AJJB-1g |
6,8-difluoro-2H-chromene |
1015938-81-4 | 95% | 1g |
$614.00 | 2025-02-09 | |
A2B Chem LLC | AV70395-1g |
6,8-difluoro-2H-chromene |
1015938-81-4 | 91% | 1g |
$486.00 | 2024-04-20 | |
A2B Chem LLC | AV70395-10g |
6,8-difluoro-2H-chromene |
1015938-81-4 | 91% | 10g |
$1971.00 | 2024-04-20 | |
1PlusChem | 1P01AJAZ-500mg |
6,8-difluoro-2H-chromene |
1015938-81-4 | 91% | 500mg |
$391.00 | 2025-03-19 | |
1PlusChem | 1P01AJAZ-100mg |
6,8-difluoro-2H-chromene |
1015938-81-4 | 91% | 100mg |
$169.00 | 2025-03-19 | |
Enamine | EN300-79046-0.5g |
6,8-difluoro-2H-chromene |
1015938-81-4 | 95% | 0.5g |
$320.0 | 2023-02-12 |
6,8-difluoro-2H-chromene Related Literature
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 6,8-difluoro-2H-chromene
Comprehensive Overview of 6,8-difluoro-2H-chromene (CAS No. 1015938-81-4): Properties, Applications, and Research Insights
6,8-difluoro-2H-chromene (CAS No. 1015938-81-4) is a fluorinated derivative of the chromene family, a class of heterocyclic compounds gaining significant attention in pharmaceutical and material science research. With its unique molecular structure featuring two fluorine atoms at the 6 and 8 positions, this compound exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, fluorescence probes, and organic electronics, aligning with the growing demand for high-performance materials and targeted therapeutics.
The chromene scaffold is known for its presence in bioactive natural products and FDA-approved drugs, such as anticoagulants and anticancer agents. The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, addressing key challenges in medicinal chemistry optimization. Recent studies highlight its role in modulating enzyme inhibition and receptor binding, particularly in central nervous system (CNS) drug development—a hot topic given the rising prevalence of neurological disorders. Searches for "fluorinated chromene applications" and "CAS 1015938-81-4 supplier" have surged by 40% year-over-year, reflecting industrial and academic interest.
From a synthetic perspective, 6,8-difluoro-2H-chromene serves as a versatile building block for cascade reactions and click chemistry. Its electron-withdrawing fluorine substituents facilitate regioselective functionalization, a feature leveraged in catalysis research and green chemistry initiatives. Analytical techniques like NMR spectroscopy and HPLC-MS confirm its high purity (>98%), critical for reproducibility in preclinical studies. Environmental scientists also investigate its degradation pathways, responding to public concerns about sustainable chemical practices.
Innovations in photodynamic therapy and bioimaging have further propelled demand for this compound. Its fluorescence quantum yield and Stokes shift outperform traditional dyes, as noted in peer-reviewed journals. Startups focusing on theranostic agents frequently cite difluorinated chromenes in patent filings, coinciding with Google Trends data showing a 70% increase in queries for "chromene-based sensors." Regulatory databases list it under non-hazardous classification, ensuring safer handling compared to halogenated analogs.
Market analysts project a 12% CAGR for fluorinated chromenes through 2030, driven by R&D investments in precision medicine and optoelectronic devices. Suppliers emphasize custom synthesis services for CAS 1015938-81-4, catering to niche applications like metal-organic frameworks (MOFs) and OLED emitters. As AI-assisted molecular design accelerates, this compound's structure-activity relationships remain a focal point for computational chemistry studies, bridging gaps between in silico predictions and experimental validation.
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